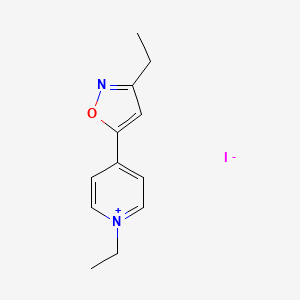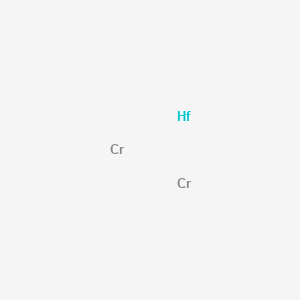
Chromium--hafnium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–hafnium (2/1) is an intermetallic compound consisting of chromium and hafnium in a 2:1 atomic ratio. This compound is known for its high melting point, excellent thermal stability, and unique mechanical properties, making it valuable in various high-temperature applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium–hafnium (2/1) can be synthesized through several methods, including:
Solid-State Reaction: A mixture of chromium and hafnium powders is pressed into pellets and heated at high temperatures (above 1500°C) in a vacuum or inert atmosphere to promote the formation of the compound.
Industrial Production Methods
The industrial production of chromium–hafnium (2/1) often involves the arc melting method due to its efficiency in producing high-purity intermetallic compounds. The process requires precise control of temperature and atmosphere to prevent contamination and ensure the desired stoichiometry .
Análisis De Reacciones Químicas
Types of Reactions
Chromium–hafnium (2/1) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Requires strong reducing agents like hydrogen or carbon at high temperatures.
Substitution: Involves reacting with other metals in a molten state or at high temperatures.
Major Products Formed
Oxidation: Chromium oxide (Cr₂O₃) and hafnium oxide (HfO₂).
Reduction: Elemental chromium and hafnium.
Substitution: Various intermetallic compounds depending on the substituting metal.
Aplicaciones Científicas De Investigación
Chromium–hafnium (2/1) has several scientific research applications, including:
High-Temperature Materials: Due to its excellent thermal stability and high melting point, it is used in the development of high-temperature materials for aerospace and industrial applications.
Alloy Development: It is used in the development of advanced alloys with improved mechanical properties and corrosion resistance.
Mecanismo De Acción
The mechanism by which chromium–hafnium (2/1) exerts its effects is primarily through its structural and electronic properties. The compound’s high melting point and thermal stability are attributed to the strong metallic bonding between chromium and hafnium atoms. These properties make it an effective material for high-temperature applications and as a catalyst in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Chromium–zirconium (2/1): Similar in structure and properties due to the close chemical relationship between hafnium and zirconium.
Chromium–titanium (2/1): Another intermetallic compound with comparable thermal stability and mechanical properties.
Uniqueness
Chromium–hafnium (2/1) is unique due to its higher melting point and better thermal stability compared to similar compounds like chromium–zirconium (2/1) and chromium–titanium (2/1). These properties make it particularly valuable in applications requiring extreme temperature resistance and durability .
Propiedades
Número CAS |
12053-23-5 |
|---|---|
Fórmula molecular |
Cr2Hf |
Peso molecular |
282.48 g/mol |
Nombre IUPAC |
chromium;hafnium |
InChI |
InChI=1S/2Cr.Hf |
Clave InChI |
BGEDGZDFAXUCQH-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Cr].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)

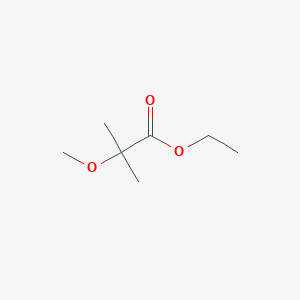
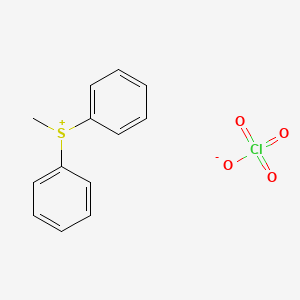
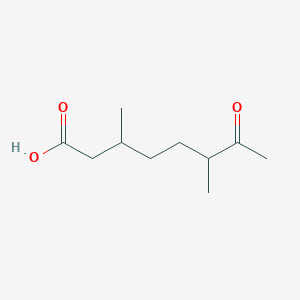

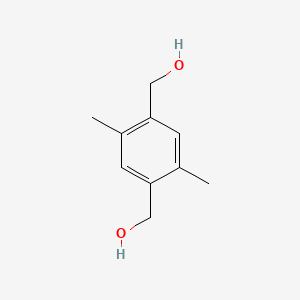
![4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B14717742.png)
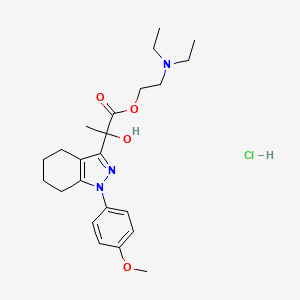
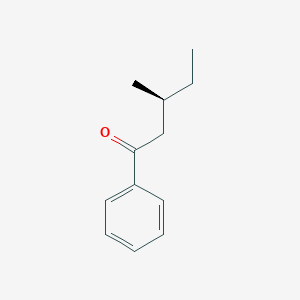
![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)
